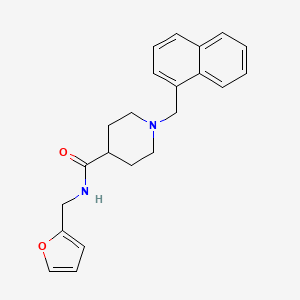

![molecular formula C23H31NO3S B5129321 4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B5129321.png)

4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

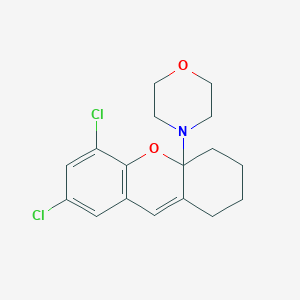

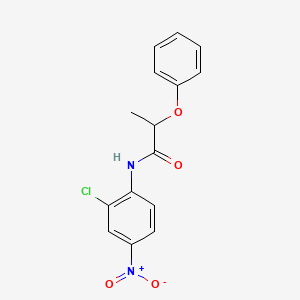

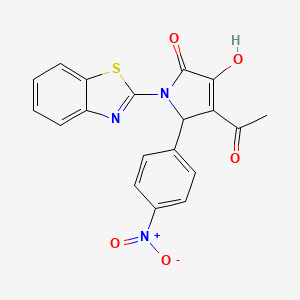

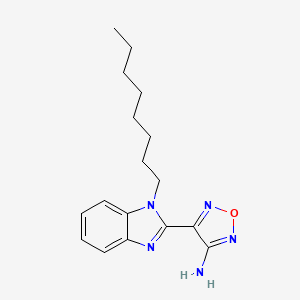

Übersicht

Beschreibung

The compound “4-benzyl-1-[(5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The molecule also contains a benzyl group and a sulfonyl group, which are common functional groups in organic chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the attachment of the sulfonyl group . The exact methods used would depend on the specific starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, a six-membered ring containing one nitrogen atom . The benzyl group would be attached to one of the carbon atoms of the ring, and the sulfonyl group would be attached to another carbon atom . The isopropyl, methoxy, and methyl groups would be attached to the phenyl ring of the sulfonyl group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzyl group and the sulfonyl group are both susceptible to various reactions . For example, the benzyl group could undergo oxidation, and the sulfonyl group could react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure . For example, the presence of the polar sulfonyl group could influence its solubility in various solvents . The compound’s melting point, boiling point, and other physical properties could be determined experimentally .Wissenschaftliche Forschungsanwendungen

- The benzylic position in this compound is susceptible to free radical bromination. N-bromosuccinimide (NBS) is commonly used as a bromine source. The resulting brominated product can serve as an intermediate for further synthetic transformations .

- Spiropiperidines are heterocyclic compounds with a unique spirocyclic structure. By introducing substituents onto the piperidine ring, you can create diverse spiropiperidines. Researchers explore their potential as bioactive molecules, ligands, and catalysts .

- Condensed piperidines refer to fused piperidine rings. By incorporating this compound into larger ring systems, scientists can design novel heterocyclic structures. These derivatives often exhibit interesting pharmacological properties and are studied for drug development .

- Piperidinones are versatile intermediates in organic synthesis. They can be transformed into various functional groups, such as amides, esters, and amines. Researchers use them as building blocks for complex molecules, including natural products and pharmaceuticals .

- Investigate the biological effects of this compound. Its structural features may interact with specific receptors or enzymes. Researchers explore its potential as an antiviral, antibacterial, or antitumor agent. High-throughput screening can identify lead compounds for drug development .

- Organic chemists utilize this compound in multistep syntheses. Its unique sulfone and piperidine moieties allow for diverse functionalization. Medicinal chemists explore modifications to enhance solubility, bioavailability, and target specificity .

Free Radical Bromination at the Benzylic Position

Spiropiperidines Synthesis

Condensed Piperidines

Piperidinones as Precursors

Biological Activity and Drug Discovery

Organic Synthesis and Medicinal Chemistry

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO3S/c1-17(2)21-16-23(22(27-4)14-18(21)3)28(25,26)24-12-10-20(11-13-24)15-19-8-6-5-7-9-19/h5-9,14,16-17,20H,10-13,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXAUIOHOMZRCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}-4-benzylpiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5129239.png)

![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)

![ethyl 2-[({[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5129273.png)

![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)

![1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5129285.png)

![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B5129287.png)

![1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5129304.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(benzyloxy)-2-propanol dihydrochloride](/img/structure/B5129313.png)

![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)